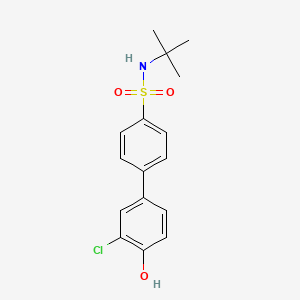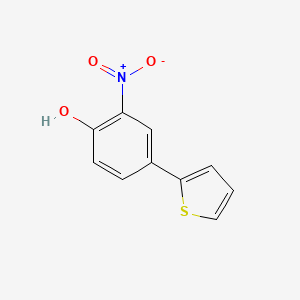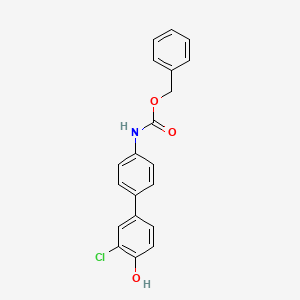
4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% (4-t-BSPC) is an organosulfur compound used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals, and has been studied for its biochemical and physiological effects. This article will discuss the synthesis method of 4-t-BSPC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been used in various scientific research applications, such as the synthesis of pharmaceuticals, the study of its biochemical and physiological effects, and the development of new drugs. It has also been used in the synthesis of other organosulfur compounds and in the study of enzyme-catalyzed reactions.
Wirkmechanismus
The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs. It has also been suggested that it may act as an antioxidant, reducing the damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% are not fully understood. However, it has been shown to inhibit the metabolism of drugs, and it has been suggested that it may act as an antioxidant, reducing the damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% for lab experiments include its availability, low cost, and ease of synthesis. The main limitation of 4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is that its mechanism of action is not fully understood, which can make it difficult to predict its effects on a given system.
Zukünftige Richtungen
Potential future directions for 4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and development. Additionally, further research into its potential as an antioxidant could lead to new applications in the treatment of oxidative stress-related diseases. Furthermore, further research into its potential as an enzyme inhibitor could lead to new applications in the treatment of metabolic disorders. Finally, further research into its potential as a synthetic intermediate could lead to the development of new organosulfur compounds.
Synthesemethoden
4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% can be synthesized in a two-step reaction. The first step involves the reaction of 4-t-butylphenol with thionyl chloride in an organic solvent such as dichloromethane. The second step involves the reaction of the intermediate product with 2-chlorophenol in an organic solvent such as dichloromethane. The final product is a 95% pure 4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(3-chloro-4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)13-7-4-11(5-8-13)12-6-9-15(19)14(17)10-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHHQDWVBUKLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-t-Butylsulfamoylphenyl)-2-chlorophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)
![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)



![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)


![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)

